molecular formula C11H13N3O2 B3021067 Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate CAS No. 61830-69-1

Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate

Cat. No. B3021067
CAS RN: 61830-69-1
M. Wt: 219.24 g/mol
InChI Key: DVWYJRUVUDLYFK-UHFFFAOYSA-N
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Description

Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate is a derivative of imidazopyridines . Imidazopyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . They have been shown to possess a broad range of biological activity .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of 2-methylimidazo[1,2-a]pyridine was established on the basis of X-ray structural analysis . The structure of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides was also confirmed by X-ray structural analysis .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes them a valuable tool in the fight against tuberculosis, which claimed 1.6 million lives worldwide in 2021 .

Organic Synthesis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

In pharmaceutical chemistry, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are widely used . For example, zolpidem, a derivative of this class, is used to treat short-term insomnia, as well as some disorders of brain function .

Anticancer Activity

Some imidazo[1,2-a]pyridine derivatives have shown anticancer activity . They have been used in the development of new drugs for cancer treatment .

Radical Reactions

Imidazo[1,2-a]pyridines can undergo radical reactions . These reactions can be used for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Drug Discovery Research

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They have been used in the development of new drugs for various diseases .

Mechanism of Action

While the specific mechanism of action for Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate is not mentioned in the retrieved papers, imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Future Directions

While the specific future directions for Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate are not mentioned in the retrieved papers, imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) , suggesting potential future directions in the development of new TB drugs.

properties

IUPAC Name

ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-10(15)6-9-7-14-5-4-8(2)12-11(14)13-9/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWYJRUVUDLYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=CC(=NC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315677
Record name Ethyl (7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61830-69-1
Record name NSC296221
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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